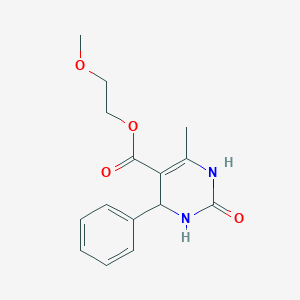

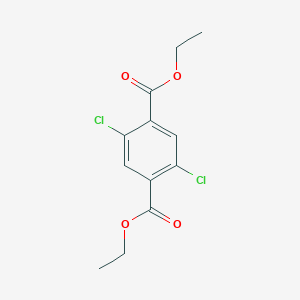

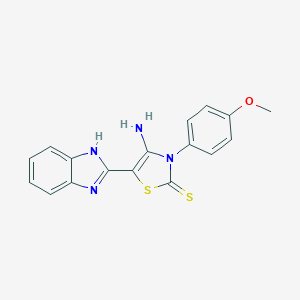

![molecular formula C20H15N3O6S B361917 N,N-二甲基-1-(4-硝基苯甲酰)-2-氧代-1,2-二氢苯并[cd]吲哚-6-磺酰胺 CAS No. 881476-75-1](/img/structure/B361917.png)

N,N-二甲基-1-(4-硝基苯甲酰)-2-氧代-1,2-二氢苯并[cd]吲哚-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives, such as the one you mentioned, are a significant class of heterocyclic compounds that exhibit a variety of pharmacological actions . They play a crucial role in medicinal chemistry due to their physiological activity, which includes antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Synthesis Analysis

The synthesis of indole derivatives often involves the reaction of aryl hydrazines with ketones . For example, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine have been synthesized by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . The nitrogen atom is a major component of this structure.Chemical Reactions Analysis

Indole and its derivatives are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives depend on their specific structure. Indole itself is a colorless crystalline solid with a melting point of 52 °C and a boiling point of 253 °C .科学研究应用

药物发现和药物化学

吲哚被认为是药物发现中的“特权支架”,因为它们在天然产物中普遍存在,并且具有多种化学反应性。研究人员探索了吲哚衍生物的合成,以用于潜在的药物应用。 所讨论的化合物可以作为设计靶向特定生物途径的新型药物的起点 .

抗HIV-1活性

一项研究报道了新型吲哚基和氧代色烯基黄酮衍生物,并评估了它们的抗HIV-1潜力。 虽然没有提到这种特定的化合物,但它突出了人们对吲哚类分子作为抗病毒剂的广泛兴趣 .

电化学合成

研究人员通过电化学氧化合成了N,N-二甲基-1,4-苯二胺的二磺酰胺和磺酰胺衍生物。 这些衍生物可能在材料科学、催化或生物化学领域有应用 .

信号分子

吲哚是细菌和植物产生的信号分子。它在微生物通讯和肠道健康中的作用已被研究。 此外,吲哚还对食品工业和香料行业的风味和香气应用做出贡献 .

三环吲哚合成

费歇尔吲哚合成已被用于创建三环吲哚。 虽然与我们的化合物没有直接关系,但这种方法展示了吲哚化学的多功能性及其潜在应用 .

杂环化学

吲哚是合成各种杂环的宝贵构件,包括色胺、螺吡喃、吲哚啉和羟吲哚。 研究人员可以探索该化合物在构建新型杂环结构方面的反应性 .

作用机制

The mechanism of action of N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood. However, it is believed to act as a hapten, which is a small molecule that can elicit an immune response when bound to a larger carrier molecule. N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is thought to bind to proteins in the body, which triggers an immune response. This immune response leads to the activation of T cells, which play a key role in the immune response.

Biochemical and Physiological Effects:

N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce inflammation in the gut, which can lead to colitis. N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to induce airway hyperresponsiveness, which is a hallmark of asthma. Additionally, N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to cause changes in the expression of various genes involved in the immune response.

实验室实验的优点和局限性

One advantage of using N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is that it is a well-established tool for studying the immune response. It has been used in numerous studies and has been shown to be effective in inducing an immune response. However, one limitation of using N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is that it can be toxic in high doses. Additionally, the mechanism of action of N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood, which can make it difficult to interpret the results of experiments.

未来方向

There are many future directions for research on N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is to further investigate the mechanism of action of N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. This could help to better understand how N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide induces an immune response and could lead to the development of new treatments for autoimmune diseases. Another direction is to investigate the potential applications of N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in cancer research. N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have anti-tumor effects in some studies, and further research could help to determine its potential as a cancer treatment. Additionally, future research could investigate the potential use of N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in the development of vaccines and immunotherapies.

合成方法

N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is synthesized by a multistep reaction process. The first step involves the reaction of 4-nitrobenzoyl chloride with N,N-dimethyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide in the presence of triethylamine. This reaction produces 4-nitrobenzoyl-N,N-dimethyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide. The second step involves the oxidation of this product using chromium trioxide in acetic acid to produce N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.

属性

IUPAC Name |

N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxobenzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O6S/c1-21(2)30(28,29)17-11-10-16-18-14(17)4-3-5-15(18)20(25)22(16)19(24)12-6-8-13(9-7-12)23(26)27/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFGQFDCMDGPGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

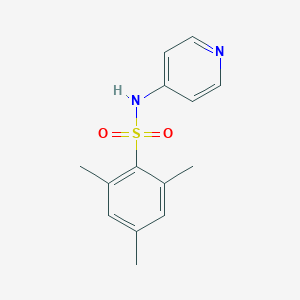

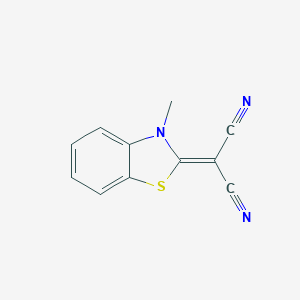

![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)

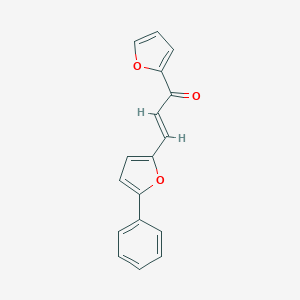

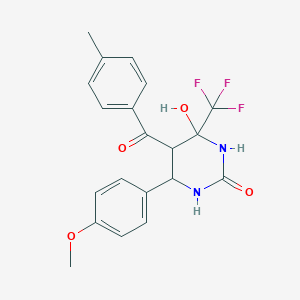

![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B361841.png)

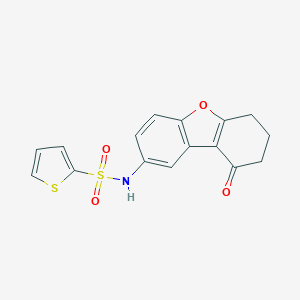

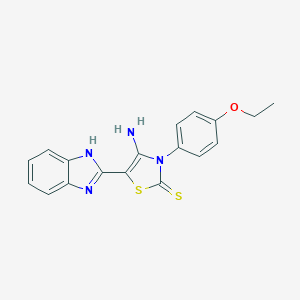

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B361843.png)

![4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B361854.png)

![(2Z)-2-(3-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B361870.png)